molecular formula C5H4ClNOS B13557902 2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one

2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one

Cat. No.: B13557902
M. Wt: 161.61 g/mol
InChI Key: MJLQWPYBCZEBFF-UHFFFAOYSA-N
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Description

2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one typically involves the nucleophilic substitution reaction of 2-chloro-1-(1,2-thiazol-3-yl)ethanone with appropriate reagents. One common method involves the reaction of 2-chloro-1-(1,2-thiazol-3-yl)ethanone with thiourea under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted thiazole derivatives.

    Oxidation: Thiazole sulfoxides and sulfones.

    Reduction: Thiazolidines.

Scientific Research Applications

2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms in the ring enhances its reactivity and potential for diverse applications .

Biological Activity

2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The thiazole ring structure is known for its diverse biological properties, making compounds containing this moiety valuable in drug discovery and development.

The compound features a chloro group and a thiazole ring, which contribute to its reactivity and interaction with biological targets. The mechanism of action typically involves nucleophilic substitution reactions and interactions with enzymes and receptors, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating the antimicrobial activity of thiazole derivatives reported that compounds with similar structures demonstrated effectiveness against various pathogens, including Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related thiazole compounds often range from 0.17 to 0.23 mg/mL against E. coli and Bacillus cereus, suggesting that this compound may exhibit comparable efficacy .

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer potential. Compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation across various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116). The presence of electron-withdrawing groups, such as chlorine, has been linked to enhanced cytotoxicity in these studies .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substitutions on the thiazole ring in enhancing biological activity. For instance:

  • Chlorine Substituents : The presence of chlorine at strategic positions has been associated with increased antibacterial and anticancer activities.
  • Thiazole Core Variations : Modifications to the thiazole core can significantly impact the compound's interaction with biological targets, influencing both potency and selectivity.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of thiazole derivatives, including this compound, to evaluate their antimicrobial properties against E. coli and S. Typhimurium. The results indicated that certain derivatives displayed MIC values as low as 0.17 mg/mL, demonstrating strong antibacterial activity .

CompoundMIC (mg/mL)Pathogen
This compoundTBDTBD
Compound A0.17E. coli
Compound B0.23S. Typhimurium

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of thiazole derivatives, compounds were tested against MCF-7 cells. The results indicated that several derivatives exhibited IC50 values lower than that of doxorubicin, suggesting potential as effective anticancer agents.

CompoundIC50 (µM)Cell Line
This compoundTBDMCF-7
Doxorubicin10MCF-7

Properties

Molecular Formula

C5H4ClNOS

Molecular Weight

161.61 g/mol

IUPAC Name

2-chloro-1-(1,2-thiazol-3-yl)ethanone

InChI

InChI=1S/C5H4ClNOS/c6-3-5(8)4-1-2-9-7-4/h1-2H,3H2

InChI Key

MJLQWPYBCZEBFF-UHFFFAOYSA-N

Canonical SMILES

C1=CSN=C1C(=O)CCl

Origin of Product

United States

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